1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-
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Overview
Description
1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a fused benzene and pyrrole ring structure, which is characteristic of indoles, and an additional pyridine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method uses nitroaromatics and vinyl Grignard reagents to produce indoles.
Larock Indole Synthesis: This approach involves the palladium-catalyzed cyclization of o-iodoanilines with alkynes.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and palladium-catalyzed intramolecular oxidative coupling are commonly used .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: Indoles can be oxidized to form indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert indoles to indolines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, indole-3-carboxylic acids, and indolines .
Scientific Research Applications
1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]- involves its interaction with various molecular targets and pathways. Indole derivatives often act by binding to specific receptors or enzymes, modulating their activity. For example, some indole compounds are known to interact with the aryl hydrocarbon receptor, influencing gene expression and immune responses .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for biologically active molecules.
2-Methyl-1H-indole-3-carboxylate: Used in the synthesis of functionalized indole derivatives.
1-Methyl-1H-indole-3-carboxylic acid: Utilized in the preparation of pharmacologically active compounds.
Uniqueness: 1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]- stands out due to its unique structure, which combines an indole ring with a dihydropyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
82980-06-1 |
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Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
3-[2-(5-ethyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C17H22N2/c1-2-14-6-5-10-19(13-14)11-9-15-12-18-17-8-4-3-7-16(15)17/h3-4,6-8,12,18H,2,5,9-11,13H2,1H3 |
InChI Key |
OWIJIWOPJQRUOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCCN(C1)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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